

# A meta-analysis of clinical trials involving Carbazochrome sodium sulfonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbazochrome sodium sulfonate*

Cat. No.: *B612076*

[Get Quote](#)

## Carbazochrome Sodium Sulfonate: A Comparative Meta-Analysis in Hemostasis

A comprehensive meta-analysis of clinical trials reveals the efficacy of **Carbazochrome sodium sulfonate** (CSS) in reducing perioperative blood loss and inflammation, particularly when used in conjunction with tranexamic acid (TXA). This guide provides a detailed comparison of CSS with its alternatives, supported by experimental data and protocols from key studies, offering valuable insights for researchers, scientists, and drug development professionals.

**Carbazochrome sodium sulfonate**, a hemostatic agent, has been the subject of numerous clinical investigations to ascertain its role in controlling bleeding across various medical scenarios. This analysis synthesizes findings from multiple studies, presenting a clear picture of its performance against tranexamic acid alone and placebo controls.

## Efficacy in Surgical and Gastrointestinal Bleeding

Randomized controlled trials have consistently demonstrated that the combination of CSS and TXA is more effective in reducing total and hidden blood loss in major orthopedic surgeries, such as total knee arthroplasty (TKA) and total hip arthroplasty (THA), compared to TXA alone. [1][2][3] For instance, in a study on TKA patients, the total blood loss was significantly lower in groups receiving CSS in addition to TXA (ranging from  $609.92 \pm 221.24$  mL to  $829.23 \pm 297.45$  mL) compared to the group receiving only TXA ( $1158.26 \pm 334.13$  mL).[1]

However, the efficacy of CSS in gastrointestinal bleeding is less clear. A large observational study on patients with colonic diverticular bleeding found no significant difference in in-hospital mortality, length of stay, or the need for blood transfusion between patients who received CSS and those who did not.<sup>[4]</sup> Similarly, a retrospective study on post-gastric endoscopic submucosal dissection (ESD) bleeding concluded that CSS administration was not effective in preventing this complication.<sup>[5]</sup>

## Anti-inflammatory Effects

Beyond its hemostatic properties, CSS has been shown to possess anti-inflammatory effects. Studies have reported significantly lower levels of inflammatory biomarkers in patients receiving CSS and TXA compared to those receiving TXA alone.<sup>[1][2][3]</sup> This suggests a dual mechanism of action that could be beneficial in postoperative recovery.

## Safety Profile

The combination of CSS and TXA has been found to be safe, with no increased incidence of thromboembolic complications reported in the analyzed trials.<sup>[1][2][3]</sup> This is a critical consideration in the context of hemostatic agents.

## Comparative Data Summary

The following tables summarize the key quantitative data from the clinical trials, comparing the performance of **Carbazochrome sodium sulfonate** (often in combination with Tranexamic Acid) against alternatives.

Table 1: Efficacy in Total Knee Arthroplasty (TKA)<sup>[1]</sup>

| Treatment Group              | Total Blood Loss<br>(mL, Mean $\pm$ SD) | Postoperative<br>Swelling Rate | Biomarker Level of<br>Inflammation |
|------------------------------|-----------------------------------------|--------------------------------|------------------------------------|
| A: TXA + Topical & IV<br>CSS | 609.92 $\pm$ 221.24                     | Significantly Improved         | Significantly Improved             |
| B: TXA + Topical CSS         | 753.16 $\pm$ 247.67                     | Significantly Improved         | Significantly Improved             |
| C: TXA + IV CSS              | 829.23 $\pm$ 297.45                     | Significantly Improved         | Significantly Improved             |
| D: TXA only                  | 1158.26 $\pm$ 334.13                    | -                              | -                                  |

Table 2: Efficacy in Direct Anterior Total Hip Arthroplasty (DAA THA)[2]

| Treatment Group | Total Blood Loss (TBL) | Inflammatory Reactants | Blood Transfusion Rate |
|-----------------|------------------------|------------------------|------------------------|
| A: TXA + CSS    | Significantly Lower    | Significantly Lower    | Significantly Lower    |
| B: TXA only     | -                      | -                      | -                      |

Table 3: Efficacy in Simultaneous Bilateral Total Hip Arthroplasty (SBTHA)[3]

| Treatment Group | Total Blood Loss (TBL) | Hidden Blood Loss (HBL) | Inflammatory Biomarker Levels | Blood Transfusion Rate |
|-----------------|------------------------|-------------------------|-------------------------------|------------------------|
| B: TXA + CSS    | Significantly Lower    | Significantly Lower     | Significantly Improved        | Significantly Improved |
| A: TXA only     | -                      | -                       | -                             | -                      |

Table 4: Efficacy in Colonic Diverticular Bleeding[4]

| Treatment Group | In-hospital Mortality | Length of Stay (days, Mean) | Blood Transfusion         |
|-----------------|-----------------------|-----------------------------|---------------------------|
| CSS Group       | 0.6%                  | 11.4                        | No Significant Difference |
| Control Group   | 0.5%                  | 11.0                        | No Significant Difference |

Table 5: Efficacy in Post-Gastric Endoscopic Submucosal Dissection (ESD) Bleeding[5]

| Treatment Group                      | Post-ESD Bleeding Rate |
|--------------------------------------|------------------------|
| CSS Group                            | 5.2% (9/174)           |
| Non-CSS Group                        | 3.8% (5/130)           |
| (No significant difference observed) |                        |

## Experimental Protocols

The methodologies of the key clinical trials provide a framework for understanding the evidence presented.

Study on Total Knee Arthroplasty:[1]

- Design: Randomized, placebo-controlled trial.
- Participants: 200 patients undergoing unilateral primary TKA.
- Intervention: Patients were divided into four groups:
  - Group A: TXA plus topical and intravenous CSS.
  - Group B: TXA plus topical CSS only.
  - Group C: TXA plus intravenous CSS only.
  - Group D: TXA only.
- Primary Outcome: Total perioperative blood loss.
- Secondary Outcomes: Postoperative swelling rate, inflammatory biomarkers, pain score, and range of motion.

Study on Direct Anterior Total Hip Arthroplasty:[2]

- Design: Prospective randomized controlled trial.
- Participants: 100 patients undergoing primary, unilateral THA via a direct anterior approach.

- Intervention:
  - Group A: Combination of TXA and CSS.
  - Group B: TXA only.
- Primary Outcome: Total perioperative blood loss.
- Secondary Outcomes: Hidden blood loss, postoperative blood transfusion rate, inflammatory reactant levels, hip function, pain score, and incidence of venous thromboembolism (VTE).

Study on Colonic Diverticular Bleeding:[4]

- Design: Nationwide observational study using the Japanese Diagnosis Procedure Combination inpatient database.
- Participants: 59,965 patients admitted for diverticular bleeding.
- Intervention: Comparison between patients who received CSS on the day of admission and those who did not.
- Primary Outcome: In-hospital mortality.
- Secondary Outcomes: Length of stay, total costs, and proportion of patients receiving blood transfusion.

## Visualizing the Workflow and Pathways

To better illustrate the processes involved in this meta-analysis and the proposed mechanism of **Carbazochrome sodium sulfonate**, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Workflow of the meta-analysis process.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Carbazochrome Sodium Sulfonate**.

## Conclusion

**Carbazochrome sodium sulfonate**, particularly in combination with tranexamic acid, demonstrates significant efficacy in reducing blood loss and inflammation in major orthopedic surgeries without increasing the risk of thromboembolic events. Its role in managing gastrointestinal bleeding is less established and requires further investigation. This meta-analysis provides a robust evidence base for clinicians and researchers to consider the application of CSS in relevant clinical settings. Further randomized controlled trials are

warranted to explore its full therapeutic potential and delineate its precise molecular mechanisms of action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hemostatic and Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of carbazochrome sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial comparing carbazochrome sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Carbazochrome Sodium Sulfonate in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazochrome sodium sulfonate is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A meta-analysis of clinical trials involving Carbazochrome sodium sulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612076#a-meta-analysis-of-clinical-trials-involving-carbazochrome-sodium-sulfonate>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)